Nifursemizone
Overview
Description
Nifursemizone is a chemical compound known for its antiprotozoal properties. It is primarily used in the treatment of histomoniasis in poultry. The compound is a derivative of 5-nitrofuran and is recognized for its effectiveness against protozoal infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nifursemizone can be synthesized through the reaction of 5-nitro-2-furaldehyde with ethyl semicarbazide. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Nifursemizone undergoes several types of chemical reactions, including:
Oxidation: The nitro group in this compound can be oxidized to form various oxidative products.
Reduction: The nitro group can also be reduced to an amine group under specific conditions.
Substitution: The furan ring in this compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Oxidative products include nitroso and nitro derivatives.
Reduction: Reduction leads to the formation of amine derivatives.
Substitution: Substitution reactions yield various substituted furan derivatives.
Scientific Research Applications
Nifursemizone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of nitrofuran derivatives and their reactivity.
Biology: this compound is studied for its effects on protozoal organisms and its potential as an antiparasitic agent.
Medicine: Research focuses on its potential use in treating protozoal infections in humans and animals.
Mechanism of Action
Nifursemizone exerts its effects by interfering with the metabolic processes of protozoal organisms. The compound targets the protozoal enzymes involved in energy production, leading to the generation of reactive oxygen species. These reactive species cause oxidative damage to the protozoal cells, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibacterial agent.
Nifurtimox: Used in the treatment of Chagas disease, another nitrofuran derivative with antiparasitic properties.
Furazolidone: An antimicrobial agent used to treat bacterial and protozoal infections.
Uniqueness
Nifursemizone is unique in its specific application for treating histomoniasis in poultry. Its effectiveness against protozoal infections and its specific mechanism of action make it distinct from other nitrofuran derivatives .
Properties
IUPAC Name |
1-ethyl-1-[(5-nitrofuran-2-yl)methylideneamino]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O4/c1-2-11(8(9)13)10-5-6-3-4-7(16-6)12(14)15/h3-5H,2H2,1H3,(H2,9,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPNCLKRECLYTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)N)N=CC1=CC=C(O1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204357 | |
Record name | Nifursemizone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5579-89-5 | |
Record name | 1-Ethyl-2-[(5-nitro-2-furanyl)methylene]hydrazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5579-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nifursemizone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nifursemizone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIFURSEMIZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFE9UAV73M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.